tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate
Overview
Description
tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate typically involves multiple steps, including the protection of the piperidine nitrogen, introduction of the cyano group, and attachment of the difluorophenyl group. A common synthetic route may include:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using appropriate reagents such as cyanogen bromide or sodium cyanide.
Attachment of Difluorophenyl Group: The difluorophenyl group can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using difluorophenyl boronic acid or difluorophenyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluorophenyl group or the cyano group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a precursor for the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, materials, and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the cyano and difluorophenyl groups can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-cyano-4-phenylpiperidine: Similar structure but lacks the difluorophenyl group.
1-Boc-4-cyano-4-(2,3-difluorophenyl)-piperidine: Similar structure with different positioning of the difluorophenyl group.
1-Boc-4-cyano-4-(4-fluorophenyl)-piperidine: Similar structure with a single fluorine atom.
Uniqueness
tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate is unique due to the presence of both the cyano and difluorophenyl groups, which can impart distinct chemical and biological properties. The difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyano group can serve as a versatile functional group for further chemical modifications.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOORTNOBARDBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678156 | |
Record name | tert-Butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906369-56-0 | |
Record name | tert-Butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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